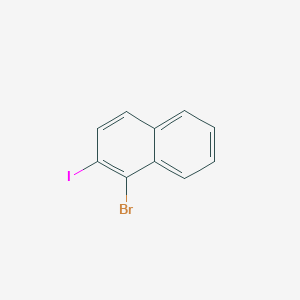

1-Bromo-2-iodonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMJPYBBRSXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292414 | |

| Record name | 1-bromo-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90948-03-1 | |

| Record name | NSC82369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-iodonaphthalene (CAS No. 90948-03-1). This dihalogenated naphthalene derivative is a versatile building block in organic synthesis, offering strategic advantages in the construction of complex polycyclic aromatic systems and functionalized materials. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and materials scientists. This guide will delve into its spectroscopic characterization, key synthetic transformations, and provide experimentally validated protocols for its application.

Introduction

This compound is a solid organic compound with the molecular formula C₁₀H₆BrI and a molecular weight of 332.97 g/mol .[1][2] Its structure, featuring a naphthalene core substituted with a bromine atom at the 1-position and an iodine atom at the 2-position, imparts unique reactivity that is central to its utility in synthetic chemistry. The distinct electronic and steric environments of the two halogen atoms allow for chemoselective reactions, a highly sought-after feature in multi-step organic synthesis. This guide will explore the fundamental chemical properties that underpin the synthetic applications of this valuable intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in a laboratory setting.

Physical Properties

This compound is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere to maintain its purity, which is commonly available at 95%.[1][2]

| Property | Value | Reference |

| CAS Number | 90948-03-1 | [1] |

| Molecular Formula | C₁₀H₆BrI | [1] |

| Molecular Weight | 332.97 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage | Room temperature, inert atmosphere, dark | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring. The specific chemical shifts and coupling constants are crucial for structural verification. A publicly available spectrum shows the proton signals in the aromatic region.[3]

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments. While a specific spectrum for this compound is not publicly available, the mass spectra of 1-bromonaphthalene provides an example of the fragmentation pattern of a related compound.[5][6]

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the naphthalene ring. The C-Br and C-I stretching vibrations typically appear in the fingerprint region at lower wavenumbers. The IR spectra of related compounds like 1-bromonaphthalene and 2-bromonaphthalene can offer insights into the expected vibrational modes.[7][8]

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences, often starting from readily available naphthalene derivatives. A plausible and historically utilized strategy involves the diazotization of an appropriately substituted aminonaphthalene followed by Sandmeyer-type reactions to introduce the bromo and iodo substituents.

Synthetic Pathway via Diazotization of 2-Naphthylamine

A common route to introduce halogens onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by displacement of the diazonium group.

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Protocol: Synthesis from 2-Naphthylamine

This protocol is a proposed synthetic route based on established organic chemistry principles.

Step 1: Iodination of 2-Naphthylamine to form 2-Amino-1-iodonaphthalene

-

Rationale: Direct iodination of 2-naphthylamine can be achieved using a mild iodinating agent generated in situ. The reaction of sodium iodate and sodium sulfite in the presence of hydrochloric acid provides a source of electrophilic iodine.

-

Procedure:

-

Dissolve 2-naphthylamine in a suitable solvent such as aqueous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium iodate and sodium sulfite in water, followed by the dropwise addition of concentrated hydrochloric acid while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.

-

Purify the crude 2-amino-1-iodonaphthalene by column chromatography.

-

Step 2: Diazotization of 2-Amino-1-iodonaphthalene

-

Rationale: The primary amino group of 2-amino-1-iodonaphthalene is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (in this case, hydrobromic acid, which also serves as the bromide source for the next step). This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Procedure:

-

Suspend 2-amino-1-iodonaphthalene in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.

-

Step 3: Sandmeyer Reaction to Introduce Bromine

-

Rationale: The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles. In the Sandmeyer reaction, a copper(I) halide is used to catalyze the displacement of the diazonium group with a halide.

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 2 to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds. The C-I bond is generally more reactive towards oxidative addition with transition metal catalysts and in lithium-halogen exchange reactions. This allows for selective functionalization at the 2-position while leaving the 1-position available for subsequent transformations.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling with boronic acids at the 2-position.

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

This protocol is a general procedure that can be optimized for specific substrates.

-

Rationale: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used to facilitate the cross-coupling reaction. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixture of an organic solvent and water.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting 1-bromo-2-arylnaphthalene by column chromatography.

-

Selective Lithium-Halogen Exchange

The C-I bond of this compound can be selectively cleaved through lithium-halogen exchange using an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a reactive aryllithium intermediate at the 2-position, which can be trapped with various electrophiles.

Caption: Selective lithium-halogen exchange at the C-I bond.

This protocol provides a general framework for performing selective lithium-halogen exchange.

-

Rationale: The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether to prevent side reactions. The choice of electrophile determines the functionality introduced at the 2-position.

-

Procedure:

-

Dissolve this compound in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[1]

-

Pictograms: GHS07 (Exclamation mark).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key attribute lies in the differential reactivity of its carbon-iodine and carbon-bromine bonds, which enables chemists to perform selective and sequential functionalization of the naphthalene core. This guide has provided a comprehensive overview of its chemical properties, spectroscopic characterization, a plausible synthetic route, and detailed protocols for its application in key synthetic transformations such as Suzuki-Miyaura cross-coupling and lithium-halogen exchange. By understanding and applying the principles outlined in this guide, researchers in drug development and materials science can effectively utilize this compound to construct complex molecular architectures with a high degree of control and efficiency.

References

- This compound | 90948-03-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb97ba14a0]

- 1-Bromonaphthalene(90-11-9) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-11-9_13cnmr.htm]

- Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2-Amino-1-iodonaphthalene - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2010.528290]

- 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/583-55-1_13cnmr.htm]

- Naphthalene, 1-bromo- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90119&Type=Mass]

- 1-Bromonaphthalene(90-11-9) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-11-9_ms.htm]

- This compound - SpectraBase. [URL: https://spectrabase.com/spectrum/98bzvwEM8n9]

- Naphthalene, 2-bromo- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C580132&Type=IR-SPEC]

- Naphthalene, 1-iodo- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90142&Type=IR-SPEC]

- 1-Bromonaphthalene(90-11-9)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-11-9_ir.htm]

- This compound | 90948-03-1 | Aryls - Ambeed.com. [URL: https://www.ambeed.com/products/90948-03-1.html]

- This compound - Advanced ChemBlocks. [URL: https://www.achemblock.com/1-bromo-2-iodonaphthalene-cas-90948-03-1.html]

- This compound | C10H6BrI | CID 256088 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/256088]

Sources

- 1. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum [chemicalbook.com]

- 4. Naphthalene, 1-bromo- [webbook.nist.gov]

- 5. 1-Bromonaphthalene(90-11-9) MS spectrum [chemicalbook.com]

- 6. Naphthalene, 2-bromo- [webbook.nist.gov]

- 7. Naphthalene, 1-bromo- [webbook.nist.gov]

- 8. Naphthalene, 1-bromo- [webbook.nist.gov]

Synthesis of 1-Bromo-2-iodonaphthalene from 2-Naphthylamine: A Two-Step Approach via Regioselective Iodination and Sandmeyer Reaction

An In-depth Technical Guide:

Introduction

1-Bromo-2-iodonaphthalene is a valuable dihalogenated naphthalene derivative utilized in organic synthesis, particularly as a precursor for generating 1-bromo-2-naphthalyne, a highly reactive aryne intermediate. Its structured substitution pattern makes it a key building block in the synthesis of complex polycyclic aromatic compounds and materials with unique electronic properties.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, commencing with the readily available but hazardous starting material, 2-naphthylamine. The narrative eschews a direct, single-pot conversion, which is synthetically challenging. Instead, it details a robust and logical two-step sequence:

-

Regioselective Electrophilic Iodination: Direct iodination of 2-naphthylamine to produce the key intermediate, 2-amino-1-iodonaphthalene.

-

Sandmeyer Bromination: Conversion of the intermediate's amino group to a bromo group via a classic diazotization and copper-catalyzed substitution.

This document is intended for researchers and professionals in drug development and organic synthesis, emphasizing the causal reasoning behind procedural steps, adherence to safety protocols, and authoritative scientific grounding.

Critical Safety Considerations

2-Naphthylamine: This starting material is a known human carcinogen, primarily targeting the bladder.[1][2][3] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][4] Avoid inhalation of dust and any skin contact.[1]

Diazonium Salts: Arenediazonium salts, which are intermediates in the Sandmeyer reaction, are thermally unstable and can be explosive when isolated in a dry state.[5] These intermediates should always be prepared in a cold solution (typically 0–5 °C) and used immediately in situ without isolation.[6][7]

Waste Disposal: All waste materials, including residual 2-naphthylamine and reaction byproducts, must be disposed of following institutional and governmental hazardous waste protocols.[4]

Overall Synthetic Workflow

The synthesis is a sequential process transforming the starting amine into the target dihalide.

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 2-Amino-1-iodonaphthalene

Principle & Causality

The first step involves the direct iodination of 2-naphthylamine. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. Therefore, electrophilic substitution is directed to the C1 (ortho) and C3 (ortho) positions. A specific method reported in the literature allows for the exclusive synthesis of the C1 isomer, 2-amino-1-iodonaphthalene, by using a reagent system of sodium iodate (NaIO₃), sodium sulfite (Na₂SO₃), and hydrochloric acid (HCl).[8] This provides the necessary intermediate for the subsequent Sandmeyer reaction with the correct substitution pattern.

Experimental Protocol: Iodination of 2-Naphthylamine

This protocol is adapted from the procedure described by Chiosis, G., et al. for the synthesis of 2-amino-1-iodonaphthalene.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-naphthylamine (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: While maintaining the low temperature, add solutions of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) dropwise to the stirring suspension. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For optimal yield, the reaction may be stirred for up to 24 hours.[8]

-

Work-up: Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 2-amino-1-iodonaphthalene.

Part 2: Synthesis of this compound via Sandmeyer Reaction

Principle & Causality

The Sandmeyer reaction is a powerful transformation that converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][9] The reaction proceeds in two distinct stages: diazotization and copper-catalyzed halogenation.

1. Diazotization: The primary amine, 2-amino-1-iodonaphthalene, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[10][11] The electrophilic nitrosonium ion (NO⁺) attacks the amine, leading to a sequence of proton transfers and water elimination to form the relatively stable arenediazonium salt.[12] This process must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.[6]

2. Copper-Catalyzed Bromination: The introduction of the bromo group is achieved by treating the diazonium salt with copper(I) bromide (CuBr).[9] The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr).[9][13] It is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium cation. This reduces the diazonium group, which then liberates highly stable nitrogen gas (N₂) to form an aryl radical.[14][15] This radical subsequently abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[9][16]

Caption: Mechanism of the Sandmeyer Bromination step.

Experimental Protocol: Sandmeyer Bromination

This is a generalized protocol adapted from established procedures for the Sandmeyer reaction.[6]

-

Diazotization:

-

In a flask, dissolve the intermediate 2-amino-1-iodonaphthalene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq).

-

Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 20-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in additional concentrated HBr. Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the stirring CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50–60 °C) for 30-60 minutes until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, followed by a dilute sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[17]

-

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | CAS Number |

| 2-Naphthylamine (Starting Material) | C₁₀H₉N | 143.19 | White to red solid[2] | 91-59-8[3] |

| 2-Amino-1-iodonaphthalene (Intermediate) | C₁₀H₈IN | 269.08 | Solid | 77505-18-9 |

| This compound (Final Product) | C₁₀H₆BrI | 332.97 | Solid | 90948-03-1[18] |

Conclusion

The synthesis of this compound from 2-naphthylamine is effectively achieved through a well-designed two-step synthetic sequence. This approach circumvents the challenges of direct di-halogenation by first employing a regioselective iodination of the starting amine to form 2-amino-1-iodonaphthalene. This key intermediate is then readily converted to the final product via the robust and reliable Sandmeyer reaction. Strict adherence to safety protocols, particularly concerning the handling of the carcinogenic 2-naphthylamine and the potentially explosive diazonium salt intermediate, is paramount for the successful and safe execution of this synthesis.

References

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

-

Chemistry Videos by OC. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 11). Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

ChemEurope.com. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

Chiosis, G., et al. (2012). Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2-Amino-1-iodonaphthalene. Synthetic Communications, 42(5), 635-638. Retrieved from [Link]

-

Khan, I., & Ali, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 151, 1-21. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Catalytic Sandmeyer Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A convenient preparation of 1-bromo-2-fluoronaphthalene. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

Sciencemadness.org. (2007, October 20). 2-bromonaphthalene from naphthalene. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Naphthylamine [chemeurope.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. orgosolver.com [orgosolver.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 17. physics.emu.edu.tr [physics.emu.edu.tr]

- 18. This compound 95.00% | CAS: 90948-03-1 | AChemBlock [achemblock.com]

The Structural Elucidation of 1-Bromo-2-iodonaphthalene: A Technical Guide to Synthesis, Crystallography, and Intermolecular Interactions

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: Halogenated naphthalenes are pivotal scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by their three-dimensional architecture and the non-covalent interactions they exhibit in the solid state. This guide provides an in-depth, hypothetical yet scientifically rigorous, exploration of the crystal structure of 1-bromo-2-iodonaphthalene. We present a plausible synthetic pathway, a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and a thorough analysis of the resultant crystal structure. This includes an examination of intramolecular parameters and a computational deep-dive into the intermolecular forces, such as halogen bonding and π-π stacking, which dictate the supramolecular assembly. This document serves as a comprehensive technical resource, blending established experimental protocols with advanced structural analysis to illuminate the solid-state behavior of this important dihalogenated naphthalene.

Introduction: The Significance of Halogenated Naphthalenes

Naphthalene derivatives bearing halogen substituents are a cornerstone of modern chemical research. Their applications span from key intermediates in organic synthesis to the development of novel pharmaceuticals and organic electronic materials. The specific identity and position of the halogen atoms on the naphthalene core critically modulate the molecule's electronic properties, lipophilicity, and, most importantly, its capacity for specific and directional intermolecular interactions.

Of particular interest are halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1] The strength and directionality of these bonds, especially with heavier halogens like bromine and iodine, make them powerful tools in crystal engineering—the design and synthesis of crystalline solids with desired properties. Understanding the crystal structure of molecules like this compound is therefore not merely an academic exercise; it provides fundamental insights into how these molecules will behave in a solid-state formulation, how they might interact with biological targets, and how they can be utilized to construct novel supramolecular architectures.[2][3]

This guide will walk through the process of determining and analyzing the crystal structure of this compound, presenting a robust workflow from synthesis to in-depth structural characterization.

Synthesis and Crystallization

A plausible route to high-purity this compound suitable for single-crystal growth is proposed, drawing from established methodologies for the halogenation of aromatic systems.

Proposed Synthetic Pathway

A multi-step synthesis starting from 2-naphthol is a viable approach.

-

Bromination of 2-Naphthol: Selective bromination of 2-naphthol at the 1-position can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to yield 1-bromo-2-naphthol.[4]

-

Diazotization and Sandmeyer Reaction: The resulting 1-bromo-2-naphthol can be converted to 1-bromo-2-aminonaphthalene. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with potassium iodide would then yield the target compound, this compound.

Protocol for Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5][6] Slow evaporation is a reliable method for obtaining such crystals.

Experimental Protocol:

-

Dissolution: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) in a clean vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Harvesting: Once well-formed, prismatic crystals appear, carefully harvest a suitable crystal for mounting.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Workflow for Data Collection and Structure Refinement

The following outlines the standard workflow for SC-XRD analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop.[5]

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spots and correct for experimental factors, yielding a file of reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods until the model converges.

-

Validation: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is compiled into a Crystallographic Information File (CIF).

Hypothetical Crystal Structure and Intramolecular Geometry

While an experimental structure is not publicly available, we can propose a plausible set of crystallographic data based on known structures of similar halogenated naphthalenes.[10][11]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆BrI |

| Formula Weight | 332.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 15.345 |

| c (Å) | 7.890 |

| α (°) | 90 |

| β (°) | 101.50 |

| γ (°) | 90 |

| Volume (ų) | 1008.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 2.195 |

| Absorption Coeff. (mm⁻¹) | 7.35 |

| R-factor (R₁) | ~0.035 |

| wR₂ (all data) | ~0.085 |

Intramolecular Features

The refined structure would reveal key bond lengths and angles. The C-Br and C-I bond lengths are expected to be in the typical range for aryl halides (approx. 1.90 Å and 2.10 Å, respectively). The naphthalene ring system would be largely planar, though minor distortions may occur due to the steric strain imposed by the adjacent, bulky halogen atoms.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is dictated by a network of non-covalent interactions. A detailed analysis of these forces is crucial for understanding the solid-state properties of the compound.

Halogen Bonding

Given the presence of both bromine and iodine, a rich variety of halogen bonds is anticipated. These interactions are highly directional and play a significant role in the supramolecular assembly.

-

I···Br Interactions (Type II): A likely interaction would be a C-I···Br-C halogen bond, where the electrophilic σ-hole on the iodine atom interacts with the nucleophilic equatorial region of the bromine atom on a neighboring molecule.

-

I···π Interactions: The iodine atom could also interact with the electron-rich π-system of the naphthalene ring of an adjacent molecule.[3]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][13][14] The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal.

Visualizing Interactions with dnorm:

A surface mapped with the normalized contact distance (dnorm) highlights regions of close intermolecular contact.

-

Red Spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like halogen and hydrogen bonds.

-

White Regions: Represent contacts approximately equal to the van der Waals radii.

-

Blue Regions: Indicate contacts longer than the van der Waals radii.

Caption: Workflow for Hirshfeld surface analysis and interaction quantification.

2D Fingerprint Plots:

These plots provide a quantitative summary of the intermolecular contacts. By plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ), different types of interactions can be resolved and their relative contributions to the overall crystal packing calculated. For this compound, one would expect significant contributions from I···Br, I···H, Br···H, H···H, and C···C (π-stacking) contacts.

Conclusion and Future Outlook

This technical guide has presented a comprehensive, albeit hypothetical, framework for the structural elucidation of this compound. By detailing a plausible synthetic route, a standard experimental workflow for single-crystal X-ray diffraction, and an in-depth analysis of the potential intra- and intermolecular features, we provide a robust model for understanding this compound's solid-state chemistry.

The analysis underscores the critical role of halogen bonding and other non-covalent interactions in directing the supramolecular architecture of halogenated aromatic compounds. The insights gained from such a study are invaluable for the rational design of new materials and active pharmaceutical ingredients where control over solid-state packing is paramount. The experimental determination and publication of the true crystal structure of this compound would be a valuable addition to the structural chemistry literature, allowing for a direct comparison with the scientifically grounded hypotheses presented herein.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- X-ray crystallography - Wikipedia. (n.d.).

- Ohtsuka, N., Ota, H., Sugiura, S., Kakinuma, S., Sugiyama, H., Suzuki, T., & Momiyama, N. (2023). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. ChemRxiv.

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).

- Ohtsuka, N., Ota, H., Sugiura, S., Kakinuma, S., Sugiyama, H., Suzuki, T., & Momiyama, N. (2023). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. ChemRxiv.

- Al-Majid, A. M., El-Azab, A. S., Al-Omair, M. A., Al-Dhfyan, A., Al-Tamimi, A.-M. M., Al-Dies, A. M., ... & Ghabbour, H. A. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI.

- Single Crystal X-ray Diffractometers - Bruker. (n.d.).

- Glass, R. S., Brodbelt, J. S., & Wilson, G. S. (2004). Crystal structures and molecular modeling of 1,8 chalcogenide-substituted naphthalenes.

- What is Single Crystal X-ray Diffraction?. (2020). YouTube.

- Ohtsuka, N., Ota, H., Sugiura, S., Kakinuma, S., Sugiyama, H., Suzuki, T., & Momiyama, N. (2023). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm.

- Strohmann, C., Gessner, V. H., & Kurbangalieva, A. R. (2023). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene.

- Al-Majid, A. M., El-Azab, A. S., Al-Omair, M. A., Al-Dhfyan, A., Al-Tamimi, A.-M. M., Al-Dies, A. M., ... & Ghabbour, H. A. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone).

- One-Pot Synthesis of Naphthalene Derivatives with a Halogen Atom a. (n.d.). ResearchGate.

- Halogen dance rearrangement - Wikipedia. (n.d.).

- Bryant, J. M., Erickson, K. A., Taimoory, S. M., Gabidullin, B., & Bryce, D. L. (2020). Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene.

- Mohamed, S. K., El-Morsy, A. M., El-Faham, A., & El-Gazzar, A. B. A. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1244, 130932.

- Cambridge Structural Database - Wikipedia. (n.d.).

- 1-Bromonaphthalene synthesis - ChemicalBook. (n.d.).

- A convenient preparation of 1-bromo-2-fluoronaphthalene. (1981).

- Molecular geometry of naphthalene. All C – H bonds lengths are 1.09 Å. (n.d.). ResearchGate.

- Synthesis of 1-Bromo-2-Naphthol | PPT. (n.d.). Slideshare.

- A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. (1977). Semantic Scholar.

- House, H. O., Bashe, R. W., & Cronin, T. H. (1977). A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. The Journal of Organic Chemistry, 42(9), 1639-1640.

- This compound - Stenutz. (n.d.).

- Al-Majid, A. M., El-Azab, A. S., Al-Omair, M. A., Al-Dhfyan, A., Al-Tamimi, A.-M. M., Al-Dies, A. M., ... & Ghabbour, H. A. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). OUCI.

- The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. (n.d.).

- The Largest Curated Crystal Structure Database - CCDC. (n.d.).

- Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect.

- 1-Bromo-5-iodonaphthalene | 77332-64-0 | CDA33264 - Biosynth. (n.d.).

Sources

- 1. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-2-iodonaphthalene: Synthesis, Properties, and Applications

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. Among the vast array of synthons available to researchers, dihalogenated aromatic compounds offer a powerful platform for sequential and site-selective modifications. 1-Bromo-2-iodonaphthalene, a unique bifunctionalized naphthalene derivative, has emerged as a valuable building block for chemists in pharmaceutical discovery, materials science, and fine chemical synthesis.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It details a robust synthetic protocol, explores its distinct reactivity profile, and highlights its applications, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90948-03-1 | |

| Molecular Formula | C₁₀H₆BrI | |

| Molecular Weight | 332.97 g/mol | |

| Appearance | Solid | |

| Boiling Point | 361.8 °C at 760 mmHg | |

| Flash Point | 172.6 °C | |

| Refractive Index | 1.731 | |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectral Analysis: A Fingerprint of the Molecule

The structural elucidation and purity assessment of this compound rely heavily on spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds.[2][3]

Expected ¹H NMR (Proton NMR) Spectrum: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the anisotropic effects of the naphthalene ring system and the influence of the two different halogen substituents, each proton will have a unique chemical shift. The protons on the same ring as the halogens (H-3 and H-4) and the protons on the adjacent ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors.

Expected ¹³C NMR (Carbon-13 NMR) Spectrum: The ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The carbons directly bonded to the halogens (C-1 and C-2) will be significantly influenced by the electronegativity and size of the bromine and iodine atoms. The C-1 signal (bonded to bromine) and the C-2 signal (bonded to iodine) will appear at characteristic chemical shifts. The remaining eight carbon signals will be found in the typical aromatic region for a naphthalene system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to C-H stretching of the aromatic protons (around 3050-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations (out-of-plane bending in the 650-900 cm⁻¹ region), which can be indicative of the substitution pattern. The C-Br and C-I stretching vibrations are typically observed in the fingerprint region at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (332.97 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Synthesis and Purification: A Multi-Step Approach

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or require analogues. A plausible and efficient synthetic route starts from the readily available 2-naphthylamine. This multi-step synthesis leverages well-established organic transformations.

Caption: Synthetic workflow for this compound from 2-naphthylamine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Amino-1-iodonaphthalene

-

Rationale: This step introduces the iodine atom at the C-1 position of the naphthalene ring. The reaction of 2-naphthylamine with a mixture of sodium iodate and sodium sulfite in the presence of hydrochloric acid is a regioselective iodination process.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthylamine in a suitable solvent such as aqueous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in water, followed by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Stir the reaction mixture vigorously at low temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-1-iodonaphthalene.

-

Step 2 & 3: Diazotization and Sandmeyer Reaction to Yield this compound

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halogen. The amino group of 2-amino-1-iodonaphthalene is first converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

-

Procedure:

-

Dissolve the crude 2-amino-1-iodonaphthalene in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic extracts, dry over a drying agent, and remove the solvent in vacuo.

-

Purification:

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is an effective method for isolating the pure this compound.

-

Procedure:

-

The crude product is purified by flash column chromatography on silica gel.

-

A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield pure this compound as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition with transition metal catalysts, particularly palladium.[4] This reactivity difference is the cornerstone of its use in selective and sequential cross-coupling reactions.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The greater reactivity of the C-I bond allows for the selective functionalization at the C-2 position, leaving the C-1 bromine atom available for a subsequent transformation. This sequential approach is highly valuable for the synthesis of polysubstituted naphthalene derivatives.

Caption: Sequential functionalization of this compound via selective cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid or ester will selectively occur at the C-2 position under appropriate conditions.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) are used. The reaction is typically heated to ensure a reasonable reaction rate.

Sonogashira Coupling (C-C Bond Formation): The Sonogashira coupling enables the introduction of an alkyne moiety. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-2 position.

-

Typical Conditions: This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, typically an amine such as triethylamine or diisopropylethylamine.

Other Cross-Coupling Reactions: The C-I bond can also participate in other palladium-catalyzed reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), all with a high degree of selectivity over the C-Br bond.

Generation of 1,2-Naphthalyne

This compound can serve as a precursor to the highly reactive intermediate, 1,2-naphthalyne (an aryne). Treatment with a strong base, such as n-butyllithium or sodium amide, can induce elimination of HBr and subsequent loss of the iodo group to form the aryne. This intermediate can then be trapped in situ with various dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct complex polycyclic aromatic systems.[5]

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable tool in several areas of chemical research.

Drug Discovery and Medicinal Chemistry: The naphthalene scaffold is a common motif in many biologically active compounds. The ability to selectively introduce different substituents at the C-1 and C-2 positions of the naphthalene ring using this compound allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, bromo-naphthalene derivatives have been utilized in the development of antagonists for the human CC chemokine receptor 8 (CCR8), a potential target for inflammatory diseases and cancer.

Materials Science and Organic Electronics: The synthesis of highly conjugated organic molecules is of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sequential Sonogashira and Suzuki couplings of this compound provide a precise method for constructing extended π-systems with tailored electronic and photophysical properties.[4]

Complex Molecule Synthesis: As a versatile building block, this compound is employed in the total synthesis of complex natural products and other challenging organic molecules where precise control over the introduction of functional groups is essential.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its key attribute is the differential reactivity of its carbon-iodine and carbon-bromine bonds, which enables chemists to perform selective and sequential functionalization of the naphthalene core. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, an exploration of its reactivity, and a summary of its applications in drug discovery and materials science. By understanding and leveraging the unique properties of this compound, researchers can continue to push the boundaries of molecular design and construct novel molecules with significant scientific and technological impact.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 1-Bromonaphthalene. PubChem. Retrieved from [Link]

- Gribble, G. W., Lehoullier, C. S., Sibi, M. P., & Allen, R. W. (1985). A convenient preparation of 1-bromo-2-fluoronaphthalene.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- MDPI. (2017).

Sources

An In-Depth Technical Guide to 1-Bromo-2-Iodonaphthalene (CAS No. 90948-03-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential applications of 1-bromo-2-iodonaphthalene. Designed for the discerning scientific professional, this document synthesizes critical data with practical insights to support laboratory work and innovative research endeavors.

Molecular Identity and Physicochemical Properties

This compound is a dihalogenated aromatic hydrocarbon built upon a naphthalene framework. The strategic placement of a bromine atom at the 1-position and an iodine atom at the 2-position imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Chemical Structure and Identifiers

The molecular structure consists of a naphthalene ring system substituted with bromine and iodine on adjacent carbons.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 90948-03-1[1][2][3] |

| Molecular Formula | C₁₀H₆BrI[3] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H[1] |

| InChIKey | JUMJPYBBRSXJBU-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)I |

| Synonyms | 1-Brom-2-jod-naphthalin[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, choosing appropriate solvents, and ensuring safe handling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 332.96 g/mol | [3] |

| Appearance | Solid | [1] |

| Density | 2.057 g/cm³ | [5] |

| Boiling Point | 361.8 °C at 760 mmHg | [5] |

| Flash Point | 172.6 °C | [5] |

| Refractive Index | 1.731 | [5] |

| Dipole Moment | 1.80 D | [6] |

Synthesis of this compound

The synthesis of this compound, while not extensively detailed in publicly available literature with a step-by-step protocol, can be approached through established methods of electrophilic aromatic substitution on a naphthalene core. The following represents a logical and scientifically sound approach based on the known reactivity of naphthalene and its derivatives.

Reaction Mechanism: Electrophilic Aromatic Halogenation

The introduction of halogen substituents onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. Naphthalene is more reactive than benzene towards EAS due to the ability of the fused ring system to better stabilize the intermediate carbocation (arenium ion).[7] Substitution typically occurs at the alpha (1-) position as the arenium ion intermediate formed has more resonance structures that preserve the aromaticity of one of the rings.[7]

The synthesis of this compound would likely involve a two-step process: the initial bromination or iodination of naphthalene, followed by the introduction of the second halogen. The order of these steps would be critical in directing the regioselectivity to achieve the desired 1,2-substitution pattern.

Figure 2: Generalized mechanism for electrophilic aromatic halogenation of naphthalene.

Proposed Experimental Protocol

The following is a proposed, non-validated protocol for the synthesis of this compound. This protocol should be thoroughly evaluated and optimized in a laboratory setting.

Materials:

-

Naphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

-

Appropriate solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

Step 1: Monobromination of Naphthalene (to yield 1-bromonaphthalene)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene in a suitable solvent.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature. A Lewis acid catalyst may be required. A detailed procedure for the bromination of naphthalene to 1-bromonaphthalene can be found in Organic Syntheses.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess bromine.

-

Perform an aqueous work-up with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-bromonaphthalene by column chromatography or distillation.

Step 2: Iodination of 1-Bromonaphthalene (to yield this compound)

-

Dissolve the purified 1-bromonaphthalene in a suitable solvent.

-

Add an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or iodic acid).[9] The bromine substituent is an ortho-, para- director, which should favor substitution at the 2- and 4-positions.

-

Carefully control the reaction conditions (temperature, reaction time) to favor the formation of the desired 1,2-disubstituted product.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an appropriate aqueous work-up, including a quench with sodium thiosulfate to remove any unreacted iodine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its use in further research and development. The following analytical techniques are recommended for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A complex multiplet pattern in the aromatic region (approximately 7.0 - 8.5 ppm).

-

The protons on the substituted ring will be influenced by both the bromine and iodine atoms, leading to distinct chemical shifts.

Expected ¹³C NMR Features:

-

Ten distinct signals in the aromatic region (approximately 110 - 140 ppm).

-

The carbons directly attached to the halogens will show characteristic chemical shifts. The carbon bearing the iodine atom is expected to be significantly upfield compared to the carbon bearing the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (332.96 g/mol ).

-

A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in an M+2 peak of nearly equal intensity to the M⁺ peak.

-

Fragmentation patterns corresponding to the loss of bromine, iodine, or both from the molecular ion. A peak at m/z 127 would indicate the presence of an iodine cation (I⁺).[11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C-H stretching vibrations for the aromatic ring in the region of 3000-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1400-1600 cm⁻¹.

-

C-Br and C-I stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for assessing the purity of this compound.[12][13]

Recommended Chromatographic Workflow:

Figure 3: General workflow for the chromatographic analysis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, with its primary documented application being in the field of materials science.

Organic Electronics

A Chinese patent describes the use of this compound in the synthesis of phosphorus-containing organic compounds. These compounds are reported to have high stability and triplet energy levels, making them suitable for use as materials in organic electroluminescent elements (OLEDs). The unique electronic properties imparted by the halogenated naphthalene core are likely key to the performance of these materials.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

Storage and Handling Recommendations:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable, albeit not extensively studied, dihalogenated naphthalene derivative. Its synthesis is achievable through established electrophilic aromatic substitution methodologies, and its characterization can be performed using standard analytical techniques. The primary application of this compound appears to be in the development of advanced materials for organic electronics. As with all chemical reagents, proper safety precautions must be observed during its handling and use. This guide provides a solid foundation of technical information to aid researchers in their work with this intriguing molecule.

References

-

Stenutz, R. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved January 5, 2026, from [Link]

-

Filo. (2025). Electrophilic Aromatic Substitution Reaction for Naphthalene. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved January 5, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

-

Asian Journal of Chemistry. (2006). Determination of Naphthalene Content by Gas Chromatography. Retrieved January 5, 2026, from [Link]

-

Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 90948-03-1 [sigmaaldrich.com]

- 2. This compound 95.00% | CAS: 90948-03-1 | AChemBlock [achemblock.com]

- 3. 90948-03-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. This compound [stenutz.eu]

- 7. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. 1-Bromonaphthalene(90-11-9) 1H NMR [m.chemicalbook.com]

- 11. whitman.edu [whitman.edu]

- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Starting materials for 1-Bromo-2-iodonaphthalene synthesis

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-iodonaphthalene: Starting Materials and Core Methodologies

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its utility primarily stems from its role as a precursor to 1,2-naphthalyne, a highly reactive aryne intermediate. The two distinct halogen substituents, with their differential reactivity in metal-halogen exchange and cross-coupling reactions, make it a versatile building block for the regioselective construction of complex polycyclic aromatic systems.[1] This guide provides a detailed examination of the principal synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several potential synthetic pathways. The primary disconnections are the carbon-bromine and carbon-iodine bonds. This suggests two main strategies: (1) sequential introduction of the two different halogens onto a naphthalene core, or (2) starting with a pre-halogenated naphthalene and introducing the second halogen.

Sources

An In-depth Technical Guide to the Regioselective Synthesis of Dihalogenated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated naphthalenes are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis.[1] Their utility is intrinsically linked to the specific substitution pattern of the halogen atoms, which dictates their chemical reactivity and physical properties. Achieving precise regiocontrol during the synthesis of these compounds is a significant challenge that necessitates a deep understanding of reaction mechanisms and the interplay of various directing factors. This guide provides a comprehensive overview of the principles and methodologies governing the regioselective synthesis of dihalogenated naphthalenes, with a focus on electrophilic aromatic substitution and other modern synthetic strategies. We will delve into the causality behind experimental choices, offering field-proven insights to enable the rational design of synthetic routes to specific dihalonaphthalene isomers.

Introduction: The Strategic Importance of Regiocontrolled Dihalogenation

The naphthalene core, with its extended π-electron system, offers a versatile scaffold for the development of novel functional molecules.[1] The introduction of two halogen atoms onto this framework creates valuable handles for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] The resulting complex aromatic systems are integral to the synthesis of pharmaceuticals, organic light-emitting diode (OLED) materials, and other advanced functional materials.[1]

However, the value of a dihalogenated naphthalene is often contingent on the precise location of the halogens. Different isomers can exhibit vastly different biological activities and material properties. Consequently, the ability to selectively synthesize a desired regioisomer is not merely an academic exercise but a critical requirement for practical applications. This guide will explore the fundamental principles that allow chemists to navigate the complex landscape of naphthalene halogenation and achieve high regioselectivity.

Foundational Principles: Understanding Reactivity and Regioselectivity in Naphthalene

Naphthalene undergoes electrophilic aromatic substitution (EAS) more readily than benzene due to the stabilization of the intermediate carbocation (arenium ion) over two rings.[2] The regiochemical outcome of monosubstitution is primarily dictated by the stability of this intermediate.

-

α-Substitution (C1, C4, C5, C8) vs. β-Substitution (C2, C3, C6, C7): Attack at the α-position is generally favored as the resulting arenium ion is more stabilized by resonance.[2] Two resonance structures can be drawn where the aromaticity of one of the benzene rings is preserved. In contrast, attack at the β-position only allows for one such resonance structure. This inherent preference for α-substitution is a key factor to consider in any halogenation strategy.[2][3]

The Role of the First Halogen: Directing Effects in Dihalogenation

Once the first halogen is introduced, it acts as a directing group for the second substitution. Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), yet they are ortho, para-directors because of their ability to donate electron density through resonance (+M).[4][5]

In the context of a monohalogenated naphthalene, this has significant implications for the position of the second halogen.

-